![molecular formula C15H17NO3S B13168222 N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13168222.png)
N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is a compound with the molecular formula C15H17NO3S and a molecular weight of 291.37 g/mol . This compound belongs to the class of sulfonamides, which are organosulfur compounds containing the sulfonamide functional group. Sulfonamides have a wide range of applications, particularly in medicinal chemistry due to their antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of benzenesulfonyl chloride with benzylamine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction is typically carried out at room temperature and yields the desired sulfonamide product.
Industrial Production Methods
Industrial production of sulfonamides often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reactions . Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and thionyl chloride (SOCl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine (SMZ): A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine (SDZ): Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: An early sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its benzyl and hydroxyethyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other sulfonamides .
Properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-benzyl-4-[(1R)-1-hydroxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-12(17)14-7-9-15(10-8-14)20(18,19)16-11-13-5-3-2-4-6-13/h2-10,12,16-17H,11H2,1H3/t12-/m1/s1 |
InChI Key |
VJPXNKHPSLAFHQ-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



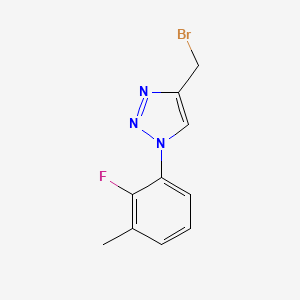
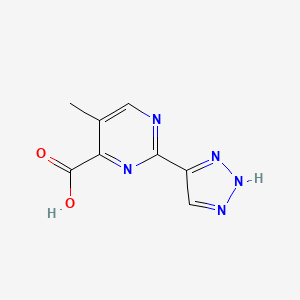
![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid](/img/structure/B13168168.png)

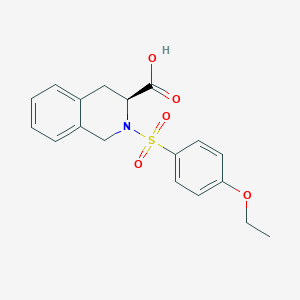

![1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B13168196.png)
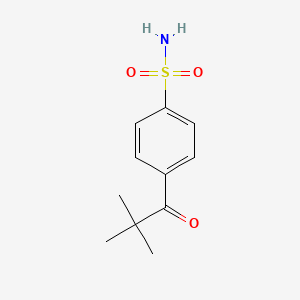
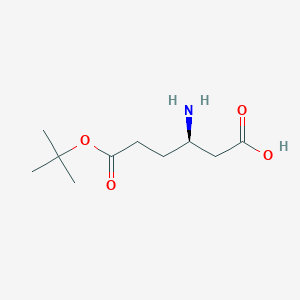



![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)
